![molecular formula C22H21FN4OS B2786652 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone CAS No. 1173255-49-6](/img/structure/B2786652.png)
2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone” is a pyrimidine derivative . Pyrimidine derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Scientific Research Applications
Breast Cancer Treatment
Background: Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as promising agents for breast cancer therapy. These compounds target PARP enzymes involved in DNA repair, leading to synthetic lethality in cancer cells.
Compound Activity:- Cell Viability : Compound 5e exhibits moderate to significant efficacy against human breast cancer cells, with an IC50 value of 18 μM .
JAK3 Suppression
Background: Janus kinase 3 (JAK3) is a key player in immune signaling pathways. Selective JAK3 inhibitors hold promise for autoimmune diseases and certain cancers.
Compound Activity:- Novel Derivative : The N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide derivative shows high JAK3 suppression activity (IC50 = 1.7 nM) with greater selectivity over JAK2 and JAK1 .
Other Potential Applications
Background: Beyond breast cancer and JAK3 inhibition, this compound may have additional applications:
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This inhibition results in enhanced cleavage of PARP1, enhanced phosphorylation of H2AX, and increased CASPASE 3/7 activity .
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathway. The enhanced cleavage of PARP1 and phosphorylation of H2AX indicate DNA damage . The increase in CASPASE 3/7 activity suggests the initiation of apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is a loss of cell viability in human-estrogen-receptor-positive breast cancer cells . The compound exhibited moderate to significant efficacy against these cells, with an IC50 value found to be 18 μM .
Future Directions
properties
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-14-22(25-16-24-21)29-15-20(28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMPUJROVTUFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.